molecular formula C18H19N3S B4873950 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4873950
M. Wt: 309.4 g/mol
InChI Key: RPNPPUMFHCODOQ-UHFFFAOYSA-N
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Description

2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sulfide linkage, which connects the triazole ring to a benzyl group. The presence of methyl groups on both the benzyl and phenyl rings adds to the complexity and potential reactivity of the molecule.

Preparation Methods

The synthesis of 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound’s triazole ring is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.

    Medicine: The compound has potential applications in drug discovery and development, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, such as DNA replication and protein synthesis, leading to the compound’s antimicrobial and anticancer effects. The sulfide linkage also plays a role in the compound’s reactivity, allowing it to undergo redox reactions that can further modulate its biological activity .

Comparison with Similar Compounds

2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can be compared to other similar compounds, such as:

    Benzyl sulfide: Lacks the triazole ring and methyl groups, resulting in different chemical and biological properties.

    4-Methylbenzyl sulfide: Similar structure but without the triazole ring, leading to reduced biological activity.

    Triazole derivatives: Compounds like 1,2,4-triazole-3-thiol have similar biological activity but different chemical properties due to the absence of the benzyl and phenyl groups.

Properties

IUPAC Name

4-methyl-3-(3-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-7-6-10-15(11-13)17-19-20-18(21(17)3)22-12-16-9-5-4-8-14(16)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPPUMFHCODOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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